N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
Overview
Description
“N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a bicyclic compound consisting of an imidazole ring fused with a pyridine ring . This core is substituted with a thiazol-2-amine and a 4-ethoxyphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the imidazo[1,2-a]pyridine core and the substituents. The imidazo[1,2-a]pyridine core is a bicyclic structure that can contribute to the rigidity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by the functional groups present. For instance, the amine group in thiazol-2-amine could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Palladium(II) and Platinum(II) Complexes with Anticancer Properties
N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine and similar compounds have been studied for their potential as anticancer agents. Palladium(II) and platinum(II) complexes containing benzimidazole ligands, which share structural similarities with N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, have been synthesized and evaluated for their cytotoxicity. These complexes demonstrated activity against breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines, comparable to cisplatin, highlighting their potential as anticancer compounds (Ghani & Mansour, 2011).
Antimicrobial Activities of Thiazoles
Compounds related to N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, specifically thiazoles and their fused derivatives, have been explored for their antimicrobial properties. Ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a thiazole derivative, exhibited antimicrobial activities against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, indicating the potential of these compounds in developing antimicrobial agents (Wardkhan et al., 2008).
Antiulcer Agents
Imidazo[1,2-a]pyridines, which are structurally related to N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, have been synthesized and evaluated as potential antiulcer agents. These compounds were designed to possess antisecretory and cytoprotective properties, contributing to their efficacy as antiulcer medications. Despite not displaying significant antisecretory activity in gastric fistula rat models, several compounds demonstrated good cytoprotective properties, suggesting their potential utility in treating ulcers (Starrett et al., 1989).
Antifungal Effects
Derivatives of pyrimidin-2-amine, sharing a core structure with N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, have shown significant antifungal activity against Aspergillus terreus and Aspergillus niger. This suggests the potential of these compounds to be developed into effective antifungal agents, highlighting the broader applicability of this chemical class in addressing fungal infections (Jafar et al., 2017).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXIPOUVGDTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360042 | |
Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine | |
CAS RN |
315703-52-7 | |
Record name | JK184 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JK184 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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